N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea is not fully understood. However, it has been suggested that it may inhibit tubulin polymerization, leading to cell death in cancer cells. It has also been suggested that it may inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit tubulin polymerization, leading to cell death in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines in macrophages. Additionally, it has been found to have antioxidant and antifungal activities.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea in lab experiments include its potential therapeutic effects in cancer and inflammation research. Its synthesis method is also relatively simple and can be achieved through various methods. However, its limitations include its unknown mechanism of action and potential side effects that have not been fully studied.
Future Directions
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its mechanism of action, which may lead to a better understanding of its potential therapeutic effects. Another direction is to study its potential as an antifungal agent, as it has been found to have antifungal activity. Additionally, it may be studied for its potential as an antioxidant and neuroprotective agent. Further research may also investigate its potential in combination therapy with other anticancer or anti-inflammatory agents.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method is relatively simple, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research. Further research is needed to fully understand its potential therapeutic effects and limitations.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea has been achieved through various methods. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-thienylmethyl isothiocyanate in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with thiosemicarbazide followed by the reaction with 2-chloromethylthiophene.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea has been studied for its potential therapeutic effects in various scientific research applications. One study investigated its anticancer activity in human breast cancer cells, where it was found to induce cell death through the inhibition of tubulin polymerization. Another study investigated its potential as an anti-inflammatory agent, where it was found to inhibit the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-19-14-6-5-12(10-15(14)20-2)7-8-17-16(21)18-11-13-4-3-9-22-13/h3-6,9-10H,7-8,11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBXCEIDCPDHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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